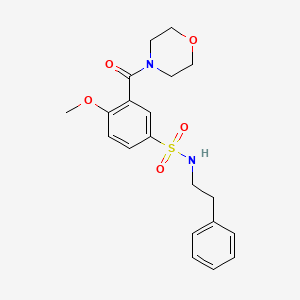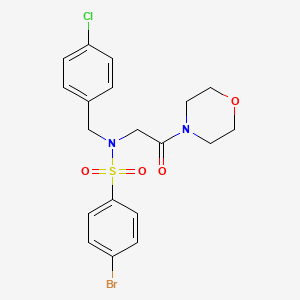
4-methoxy-3-(4-morpholinylcarbonyl)-N-(2-phenylethyl)benzenesulfonamide
Vue d'ensemble
Description
4-methoxy-3-(4-morpholinylcarbonyl)-N-(2-phenylethyl)benzenesulfonamide, also known as Moclobemide, is a reversible inhibitor of monoamine oxidase A (RIMA) used in the treatment of depression and social anxiety disorder. The drug was first synthesized in the late 1970s and was approved for use in several countries in the 1990s.
Mécanisme D'action
4-methoxy-3-(4-morpholinylcarbonyl)-N-(2-phenylethyl)benzenesulfonamide works by inhibiting the enzyme monoamine oxidase A (MAO-A), which is responsible for the breakdown of serotonin, norepinephrine, and dopamine in the brain. By inhibiting MAO-A, 4-methoxy-3-(4-morpholinylcarbonyl)-N-(2-phenylethyl)benzenesulfonamide increases the levels of these neurotransmitters in the brain, leading to an improvement in mood and a reduction in anxiety.
Biochemical and Physiological Effects
4-methoxy-3-(4-morpholinylcarbonyl)-N-(2-phenylethyl)benzenesulfonamide has been shown to increase the levels of serotonin, norepinephrine, and dopamine in the brain. It also increases the levels of brain-derived neurotrophic factor (BDNF), which is involved in the growth and survival of neurons. 4-methoxy-3-(4-morpholinylcarbonyl)-N-(2-phenylethyl)benzenesulfonamide has been shown to have fewer side effects compared to other antidepressants, such as tricyclic antidepressants and selective serotonin reuptake inhibitors (SSRIs).
Avantages Et Limitations Des Expériences En Laboratoire
4-methoxy-3-(4-morpholinylcarbonyl)-N-(2-phenylethyl)benzenesulfonamide has several advantages for lab experiments, including its specificity for MAO-A inhibition and its ability to increase the levels of neurotransmitters in the brain. However, 4-methoxy-3-(4-morpholinylcarbonyl)-N-(2-phenylethyl)benzenesulfonamide can be difficult to work with due to its low solubility in water and its sensitivity to light and air.
Orientations Futures
Future research on 4-methoxy-3-(4-morpholinylcarbonyl)-N-(2-phenylethyl)benzenesulfonamide could focus on its potential use in the treatment of Parkinson's disease, Alzheimer's disease, and chronic fatigue syndrome. There is also a need for more studies on the long-term effects of 4-methoxy-3-(4-morpholinylcarbonyl)-N-(2-phenylethyl)benzenesulfonamide and its potential interactions with other drugs. Additionally, research could focus on developing new and more efficient synthesis methods for 4-methoxy-3-(4-morpholinylcarbonyl)-N-(2-phenylethyl)benzenesulfonamide.
Applications De Recherche Scientifique
4-methoxy-3-(4-morpholinylcarbonyl)-N-(2-phenylethyl)benzenesulfonamide has been extensively studied for its antidepressant and anxiolytic effects. It has been shown to be effective in the treatment of major depressive disorder, dysthymia, and social anxiety disorder. 4-methoxy-3-(4-morpholinylcarbonyl)-N-(2-phenylethyl)benzenesulfonamide is also being studied for its potential use in the treatment of Parkinson's disease, Alzheimer's disease, and chronic fatigue syndrome.
Propriétés
IUPAC Name |
4-methoxy-3-(morpholine-4-carbonyl)-N-(2-phenylethyl)benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2O5S/c1-26-19-8-7-17(15-18(19)20(23)22-11-13-27-14-12-22)28(24,25)21-10-9-16-5-3-2-4-6-16/h2-8,15,21H,9-14H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NQDHPPGQRLJSFE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)S(=O)(=O)NCCC2=CC=CC=C2)C(=O)N3CCOCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N2O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-methoxy-3-(morpholin-4-ylcarbonyl)-N-(2-phenylethyl)benzenesulfonamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[2-(difluoromethoxy)-4-fluorophenyl]-1-(methylsulfonyl)-4-piperidinecarboxamide](/img/structure/B4675903.png)

![3-methyl-6-[2-(3-pyridinyl)vinyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B4675925.png)
![2-{[5-(7-methoxy-1-benzofuran-2-yl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}-N-[3-(methylthio)phenyl]acetamide](/img/structure/B4675943.png)
![4,7-dimethyl-N-[5-(3-pyridinylmethyl)-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl]-2-quinazolinamine](/img/structure/B4675950.png)
![2-ethoxy-N-[2-(4-morpholinyl)ethyl]-1-naphthamide](/img/structure/B4675954.png)
![2-phenyl-N-[3-(1-piperidinyl)propyl]acetamide](/img/structure/B4675960.png)
![N-(1-ethyl-3-{[(2-phenylethyl)amino]carbonyl}-1H-pyrazol-4-yl)-8-methyl-2-(3-pyridinyl)-4-quinolinecarboxamide](/img/structure/B4675963.png)
![2-[(5-{2-cyano-3-[(3-methoxyphenyl)amino]-3-oxo-1-propen-1-yl}-2-methoxybenzyl)oxy]benzamide](/img/structure/B4675964.png)

![2-(5-{[5-(2-nitrophenyl)-2-furyl]methylene}-6-oxo-5,6-dihydro[1,3]thiazolo[3,2-b][1,2,4]triazol-2-yl)phenyl acetate](/img/structure/B4675978.png)
![N-[4-(dimethylamino)phenyl]-N'-(2-ethoxyphenyl)thiourea](/img/structure/B4675996.png)
![dimethyl 5-[(4-chlorobenzoyl)amino]isophthalate](/img/structure/B4676000.png)
![N-(2,4-dimethoxyphenyl)-N'-[2-(2-methoxyphenoxy)ethyl]urea](/img/structure/B4676005.png)